Divaricoside
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(3S,5R,8R,9S,10S,11R,13R,14S,17R)-11,14-dihydroxy-3-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O8/c1-16-27(33)23(35-4)13-25(37-16)38-19-7-9-28(2)18(12-19)5-6-21-26(28)22(31)14-29(3)20(8-10-30(21,29)34)17-11-24(32)36-15-17/h11,16,18-23,25-27,31,33-34H,5-10,12-15H2,1-4H3/t16-,18+,19-,20+,21+,22+,23-,25-,26+,27-,28-,29+,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEORFFVSVUWAEY-WJOPOJKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3C(CC5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3[C@@H](C[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)O)C)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201111137 | |
| Record name | (3β,5β,11α)-3-[(2,6-Dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)oxy]-11,14-dihydroxycard-20(22)-enolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201111137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
508-84-9 | |
| Record name | (3β,5β,11α)-3-[(2,6-Dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)oxy]-11,14-dihydroxycard-20(22)-enolide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=508-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Divaside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000508849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3β,5β,11α)-3-[(2,6-Dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)oxy]-11,14-dihydroxycard-20(22)-enolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201111137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Isolation, Advanced Characterization, and Analytical Methodologies for Research
Methodologies for Extraction and Isolation from Strophanthus divaricatus
Divaricoside is a natural product isolated from the plant Strophanthus divaricatus, a species within the Apocynaceae family found in regions such as Taiwan hmdb.calibretexts.org. The compound has been specifically obtained from the bark of S. divaricatus hmdb.calibretexts.org, and other cardiac glycosides have also been isolated from its stems rsc.orgcarlroth.com.
The isolation process typically involves extraction followed by a series of chromatographic purification steps. For instance, active extracts from a broth (though not explicitly S. divaricatus in this context, the method is illustrative for natural product isolation) were purified using silica (B1680970) gel column chromatography. Guided by bioactivity assays, fractions with molluscicidal activity were collected. Further purification was achieved through repeated column chromatography, yielding a highly purified product. The final purity was assessed by High-Performance Liquid Chromatography (HPLC), demonstrating a single absorption peak with a peak area content of 97.35% sigmaaldrich.com.
Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment
The identity and purity of this compound are rigorously verified using a combination of advanced spectroscopic and chromatographic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) hmdb.calibretexts.orglibretexts.org. Two-dimensional NMR spectrometry is also employed for comprehensive structural analysis hmdb.calibretexts.org.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis
NMR spectroscopy, including proton (¹H) NMR and carbon-13 (¹³C) NMR, is a fundamental tool for the structural elucidation of organic compounds like this compound. It provides detailed information on the number and type of hydrogen and carbon atoms within a molecule, as well as their specific chemical environments and connectivity libretexts.orgyoutube.comorganicchemistrydata.orglibretexts.org. By analyzing the chemical shifts, multiplicities, and coupling patterns in ¹H NMR spectra, researchers can deduce the arrangement of protons. Similarly, ¹³C NMR provides insights into the carbon skeleton, with different carbon environments yielding distinct signals libretexts.orgyoutube.com. This allows for the confirmation of the compound's identity and provides critical data for understanding its conformational and configurational aspects.
Mass Spectrometry (MS) for Fragmentation Pathway Analysis
Mass spectrometry is indispensable for determining the molecular weight and providing insights into the structural features of this compound through its fragmentation patterns hmdb.calibretexts.orglibretexts.org. In MS, the sample is ionized, typically forming a molecular ion (M⁺ or [M+H]⁺, [M-H]⁻), which represents the intact molecule. These molecular ions are often energetically unstable and undergo fragmentation into smaller, charged ions libretexts.orglibretexts.orgchemguide.co.ukresearchgate.net. The pattern of these fragment ions, observed as a series of lines in the mass spectrum, is unique to a given compound and provides valuable clues about its substructures and bond cleavages libretexts.orglibretexts.orgchemguide.co.ukyoutube.commdpi.comnih.govresearchgate.net. The molecular ion peak indicates the compound's molecular weight, while the most abundant fragment ion corresponds to the base peak libretexts.orgchemguide.co.uknih.gov. Analysis of these fragmentation pathways helps in confirming the proposed chemical structure and assessing the purity of the isolated compound.
High-Performance Liquid Chromatography (HPLC) for Preparative and Analytical Applications
HPLC is a widely used chromatographic technique for both the purification (preparative) and quantification (analytical) of this compound. It is crucial for assessing the purity of isolated samples and for analyzing this compound in various matrices hmdb.calibretexts.orgsigmaaldrich.comlibretexts.org. The technique separates compounds based on their differential interaction with a stationary phase and a mobile phase.
Typical HPLC conditions for the analysis of similar compounds include the use of a reverse-phase column, such as an Intersphere ODS-AP RP18 5-µm column (4.6 × 250 mm or 4.6 × 150 mm) sigmaaldrich.com. The mobile phase often consists of a mixture of methanol (B129727) and water, for example, at a 50:50 (v/v) ratio sigmaaldrich.com. Detection is commonly performed using a UV detector, with a wavelength of 267 nm being reported sigmaaldrich.com. Flow rates can vary, such as 1.0 mL/min or 0.6 mL/min, and injection volumes are typically in the range of 20 µL sigmaaldrich.com. Column temperature may also be controlled, for instance, at 35°C sigmaaldrich.com.
Table 1: Representative HPLC Parameters for this compound Analysis
| Parameter | Value |
| Column | Intersphere ODS-AP RP18 (5 µm) |
| Column Dimensions | 4.6 × 250 mm or 4.6 × 150 mm sigmaaldrich.com |
| Mobile Phase | Methanol:Water (50:50, v/v) sigmaaldrich.com |
| Flow Rate | 1.0 mL/min or 0.6 mL/min sigmaaldrich.com |
| Detection Wavelength | 267 nm (UV) sigmaaldrich.com |
| Injection Volume | 20 µL sigmaaldrich.com |
| Column Temperature | 35°C (reported for one setup) sigmaaldrich.com |
Two-Dimensional NMR and Advanced Spectroscopic Correlations
Two-dimensional (2D) NMR techniques, such as ¹H-¹H Correlation Spectroscopy (COSY) and Heteronuclear Single-Quantum Correlation (HSQC), provide crucial connectivity information that complements 1D NMR data, enabling a more complete and unambiguous structural assignment of complex molecules like this compound hmdb.calibretexts.orgcarlroth.comlibretexts.orgmuni.cz.
¹H-¹H COSY : This experiment reveals proton-proton couplings, indicating which protons are coupled to each other through bonds. This helps in establishing spin systems and identifying adjacent proton environments within the molecule nih.gov.
¹H-¹³C HSQC : HSQC spectra provide a correlation map between directly bonded protons and carbon atoms nih.govacdlabs.com. This allows for the direct assignment of proton signals to their corresponding carbon signals, which is invaluable for confirming the carbon skeleton and the proton attachments. The high sensitivity of HSQC, being proton-detected, makes it a preferred method over traditional carbon-detected experiments.
These advanced spectroscopic correlations are essential for confirming the conformational and configurational details of this compound, ensuring the accuracy of its structural elucidation.
Development and Validation of Analytical Methods for this compound in Complex Biological Matrices
The development and validation of analytical methods for quantifying chemical compounds in complex biological matrices are critical for pharmacokinetic, toxicokinetic, and clinical studies libretexts.orgchemguide.co.ukmdpi.com. This process ensures that the measurements are reliable, accurate, and reproducible chemguide.co.uk. While this compound's biological effects have been investigated in cellular contexts, such as its impact on oral squamous cell carcinoma cells hmdb.calibretexts.orgmuni.cz, detailed specific validation parameters for its quantification in complex biological matrices (e.g., plasma, urine, tissues) are not extensively reported in the provided literature. However, the general principles of bioanalytical method validation are universally applicable.
A bioanalytical method validation typically assesses several key parameters to ensure its suitability for the intended purpose chemguide.co.ukmdpi.com:
Accuracy : The closeness of test results to the true value chemguide.co.uk.
Precision : The repeatability of results under the same conditions (intra-assay) and among different runs (inter-assay) chemguide.co.uk.
Selectivity : The ability of the method to differentiate and measure the analyte in the presence of potential interfering substances from the biological matrix chemguide.co.ukmdpi.com. This is evaluated using blank samples from multiple individual sources mdpi.com.
Sensitivity : The lowest concentration of the analyte that can be reliably quantified (Lower Limit of Quantification, LLOQ) chemguide.co.uk.
Linearity : The ability of the method to produce results that are directly proportional to the analyte concentration over a defined range chemguide.co.uk. Calibration standards are prepared by spiking known quantities of the analyte into an analyte-free biological matrix mdpi.com.
Recovery : The efficiency of analyte extraction from the biological matrix chemguide.co.uk.
Stability : The chemical stability of the analyte in the biological matrix under various storage and processing conditions (e.g., room temperature, freeze-thaw cycles, frozen storage, auto-sampler stability) and in stock solutions.
Matrix Effect : Evaluation of the alteration of the analyte response due to interfering components in the sample matrix, typically assessed across different sources/lots of the biological matrix mdpi.com.
Quality control (QC) samples, prepared by spiking known quantities of the analyte into the same biological matrix as the study samples, are analyzed in replicates across different concentration levels (low, mid, high) over several days to demonstrate precision and accuracy mdpi.com. Regulatory agencies, such as the FDA and EMA, provide comprehensive guidelines for bioanalytical method validation to ensure data integrity and scientific credibility for pharmaceutical development and clinical studies mdpi.com.
Biosynthesis and Elucidation of Metabolic Pathways
Investigation of Precursors and Enzymatic Transformations in Cardenolide Biosynthesis
The journey to synthesizing cardenolides begins with simple sterol precursors. The proposed biosynthetic pathway starts with cholesterol or other phytosterols, such as β-sitosterol and campesterol (B1663852) researchgate.net. A pivotal and recently elucidated first step is the conversion of these sterols into pregnenolone (B344588), a compound often called the "mother of all steroid hormones" mpg.dempg.de. This reaction is catalyzed by enzymes from the cytochrome P450 family, specifically the CYP87A subfamily researchgate.netmpg.dempg.de. The identification of these enzymes was a significant breakthrough in understanding cardenolide formation mpg.de.
Once pregnenolone is formed, it undergoes further modifications. In the plant Digitalis purpurea, for example, pregnenolone is acted upon by enzymes such as 3β-hydroxysteroid dehydrogenase (3βHSD) and progesterone (B1679170) 5β-reductase (P5βR) to produce pregnanolone (B1679072) researchgate.netresearchgate.net. These subsequent steps are crucial for creating the specific steroid backbone of the cardenolide. The final stages of biosynthesis involve glycosylation, where sugar molecules are attached to the steroid aglycone at the C-3β position, a process carried out by glycosyltransferases (GTs) thieme-connect.comnih.gov. Divaricoside itself is found in species like Strophanthus divaricatus knapsackfamily.com.
| Enzyme | Abbreviation | Function | Precursor(s) | Product | References |
|---|---|---|---|---|---|
| Cytochrome P450 87A Family | CYP87A | Catalyzes the conversion of sterols to pregnenolone. | Cholesterol, Phytosterols | Pregnenolone | researchgate.netmpg.dempg.de |
| 3β-hydroxysteroid dehydrogenase | 3βHSD | Involved in the modification of the steroid backbone. | Pregnenolone | Progesterone | researchgate.netresearchgate.netnih.gov |
| Progesterone 5β-reductase | P5βR | Reduces the double bond of progesterone, a key step for 5β-cardenolides. | Progesterone | 5β-Pregnanedione | researchgate.netnih.govnih.gov |
| Glycosyltransferases | GTs | Attaches sugar moieties to the cardenolide aglycone. | Cardenolide aglycone, Sugar donor | Cardiac Glycoside (e.g., this compound) | thieme-connect.comnih.gov |
Genetic and Transcriptomic Studies of Biosynthetic Gene Clusters in Strophanthus Species
Identifying the genes that encode the enzymes for cardenolide biosynthesis is a complex task. These genes are often located together in the plant genome in what are known as Biosynthetic Gene Clusters (BGCs) frontiersin.org. A BGC is a group of two or more genes that collectively encode a pathway for producing a specific secondary metabolite frontiersin.org.
Scientists use genetic and transcriptomic approaches to find these clusters. For instance, by analyzing the transcriptome (the full range of messenger RNA molecules) of a plant, researchers can identify which genes are actively expressed in tissues where cardenolides are produced and stored mpg.denih.gov. In a study on Calotropis procera, a member of the Apocynaceae family like Strophanthus, researchers performed de novo transcriptome sequencing and identified 336 unigenes potentially involved in cardenolide biosynthesis nih.gov. They found that the expression of these candidate genes, including those for P5βR, correlated with the accumulation of cardiac glycosides in the plant's stem nih.gov.
Strophanthus species are categorized into different groups based on the primary cardiac glycosides they produce, with one group being the this compound/caudoside group, which includes S. divaricatus and S. caudatus nih.gov. While specific BGCs for this compound in Strophanthus are still under detailed investigation, the methods used in related species provide a clear roadmap for their discovery. By comparing the genomes and transcriptomes of high- and low-cardenolide-producing strains or different tissues, researchers can pinpoint the relevant gene clusters for further characterization mpg.de.
| Plant Species | Methodology | Key Finding | Candidate Genes/Enzymes Identified | References |
|---|---|---|---|---|
| Calotropis procera | De novo transcriptome sequencing | Identified 336 unigenes related to cardenolide biosynthesis. | Progesterone 5β-reductase (P5βR), Cardenolide glucohydrolase (CGH), Glycosyltransferases (GTs) | nih.gov |
| Digitalis purpurea & Calotropis procera | Comparative transcriptomics and metabolomics | Identified CYP87A enzymes as key for pregnenolone formation. | CYP87A family enzymes | mpg.dempg.de |
Comparative Analysis of Biosynthetic Pathways within Apocynaceae Family
The Apocynaceae family is a rich source of cardenolides, with various genera like Strophanthus, Nerium, Thevetia, and Apocynum producing these compounds nih.govresearchgate.net. Comparative analysis of the biosynthetic pathways across these plants reveals both conserved and divergent features.
The initial step, the formation of pregnenolone from sterols, appears to be a conserved feature, as demonstrated by the identification of functional CYP87A enzymes in both Digitalis purpurea (family Plantaginaceae, but a well-studied cardenolide producer) and Calotropis procera (family Apocynaceae) mpg.dempg.de. This suggests a common evolutionary origin for this part of the pathway.
However, the downstream modifications of the pregnenolone backbone and the subsequent glycosylation patterns are highly variable, leading to the vast structural diversity of cardenolides found across the Apocynaceae family nih.gov. For example, while Strophanthus species like S. sarmentosus produce sarmentogenin-type glycosides, others like S. gratus produce ouabain, and S. divaricatus produces this compound nih.gov. This diversification is the result of species-specific enzymes (e.g., different hydroxylases, reductases, and glycosyltransferases) that modify the cardenolide structure at various positions. Exploring the evolutionary paths that led to the emergence or loss of these metabolic pathways is an active area of research, often involving phylogenomics to compare the genomes of different species within the family researchgate.net.
Metabolic Engineering Approaches for Enhanced Production in Heterologous Systems
The natural extraction of this compound and other cardenolides from plants can be inefficient and unsustainable mpg.de. Metabolic engineering offers a promising alternative for producing these valuable compounds in controlled environments using microbial or plant-based "cell factories" frontiersin.orgnih.gov. This involves transferring the biosynthetic genes from the source plant into a host organism, such as yeast (Saccharomyces cerevisiae) or another plant, that is easier to cultivate nih.govfrontiersin.org.
Researchers have successfully engineered yeast to perform the initial steps of the cardenolide pathway. For instance, a study demonstrated the assembly of a five-step pathway in S. cerevisiae to convert pregnenolone into 5β‐pregnane‐3β, 21‐diol‐20‐one, a downstream intermediate nih.gov. However, significant challenges remain. The entire biosynthetic pathway is long and complex, and not all the necessary enzymes have been identified mpg.denih.gov. Furthermore, successfully expressing plant enzymes in a microbial host requires ensuring the availability of necessary cofactors, such as NADPH/H+, and overcoming competing metabolic pathways in the host organism nih.gov.
Despite these hurdles, pathway engineering is a rapidly advancing field nih.govnih.govnih.gov. As more genes from the this compound pathway in Strophanthus are discovered and characterized, it will become increasingly feasible to reconstruct the entire pathway in a heterologous system, paving the way for a sustainable and scalable production platform frontiersin.org.
| Host Organism | Engineering Strategy | Goal | Challenges | References |
|---|---|---|---|---|
| Saccharomyces cerevisiae (Yeast) | Expression of early pathway genes (e.g., P5βR, 3βHSD). | Produce cardenolide precursors and intermediates from pregnenolone. | Enzyme compatibility, cofactor availability (NADPH/H+), competing native pathways. | nih.gov |
| Arabidopsis thaliana | Overexpression of CYP87A enzymes. | Demonstrate enzyme function and accumulate pregnenolone. | Ensuring precursor supply and proper enzyme localization. | mpg.dempg.de |
| Various Microbes | Reconstruction of entire biosynthetic pathways. | De novo production of this compound or other cardenolides from simple carbon sources. | Identification of all pathway genes, balancing pathway flux, host toxicity. | nih.govnih.gov |
Molecular and Cellular Pharmacology: in Vitro and Pre Clinical Animal Investigations
Mechanistic Investigations at the Molecular Level
Oxidative Stress Induction and Reactive Oxygen Species (ROS) Generation Mechanisms
Divaricoside has been shown to induce the generation of reactive oxygen species (ROS) in cellular contexts. nih.gov Oxidative stress, a state characterized by an imbalance between the production of ROS and the cellular antioxidant defense system, can lead to damage to biomolecules such as DNA, lipids, and proteins. mdpi.comfrontiersin.orgjfda-online.com ROS are naturally generated from both endogenous and exogenous sources. mdpi.com Key endogenous sources include mitochondria, NADPH oxidases, and the endoplasmic reticulum. mdpi.com
The primary oxygen radical produced is the superoxide (B77818) anion radical (O₂•⁻), which is subsequently converted into hydrogen peroxide (H₂O₂) by superoxide dismutase (SOD). frontiersin.orgmdpi.com Hydrogen peroxide can further participate in Fenton reactions to generate highly reactive hydroxyl radicals (HO•). mdpi.com The production of ROS represents a significant mechanism through which certain chemotherapeutic agents exert their effects against cancer cells. nih.gov
Cellular Responses and Phenotypic Alterations in Model Systems
This compound elicits a range of cellular responses and phenotypic alterations, particularly in oral squamous cell carcinoma (OSCC) cell lines such as SCC2095 and OECM-1. nih.gov
Investigations into the effects of this compound on cell cycle progression have revealed its ability to induce cell cycle arrest. This compound treatment leads to a dose-dependent accumulation of cells in the S and G2/M phases of the cell cycle in SCC2095 cells. nih.govresearchgate.net This arrest is a critical mechanism for inhibiting cell proliferation. nih.gov
The induction of S and G2/M phase arrest by this compound is accompanied by the downregulation of key cell cycle regulatory proteins, including phosphorylated CDC25C, total CDC25C, and CDC2. nih.govresearchgate.netresearchgate.net These proteins are crucial for cell cycle progression, and their downregulation contributes to the observed cell cycle block. nih.gov Cell cycle analysis, often performed using propidium (B1200493) iodide (PI) staining and flow cytometry, confirms an increased population of cells in the S and G2/M phases following this compound exposure. nih.govresearchgate.net
Table 1: Effect of this compound on Cell Cycle Progression in SCC2095 Cells
| Cell Cycle Phase | Effect of this compound Treatment (48h, Dose-Dependent) | Associated Proteins/Mechanisms | Source |
| S Phase | Increased population | Downregulation of phosphorylated CDC25C, CDC25C, and CDC2 | nih.govresearchgate.netresearchgate.net |
| G2/M Phase | Increased population | Downregulation of phosphorylated CDC25C, CDC25C, and CDC2 | nih.govresearchgate.netresearchgate.net |
| G1 Phase | Decreased population | - | mdpi.com |
This compound has been consistently shown to induce apoptosis in OSCC cells. nih.govresearchgate.netresearchgate.net Apoptosis, a form of programmed cell death, is characterized by specific morphological and biochemical changes, including an increase in annexin (B1180172) V-positive cells. researchgate.net
A key aspect of this compound-induced apoptosis involves the activation of caspases and the cleavage of poly(ADP-ribose) polymerase (PARP). This compound treatment significantly increases PARP cleavage and promotes the activation of caspase-3. researchgate.net This indicates that this compound induces caspase-3 dependent apoptosis in SCC2095 cells. researchgate.net Caspases are a family of proteases that play central roles in the execution phase of apoptosis by degrading various cellular proteins. wikipedia.orgnih.gov Specifically, caspase-3 and caspase-7 are known to cleave the 116-kDa PARP-1 protein into characteristic 85-kDa and 24-kDa fragments, a widely recognized hallmark of apoptosis. nih.govnih.gov
Furthermore, this compound induces apoptosis by activating caspase-3 and downregulating the expression of myeloid-cell leukemia 1 (Mcl-1), an anti-apoptotic protein belonging to the Bcl-2 family. nih.govresearchgate.net The modulation of Bcl-2 family protein levels, such as the downregulation of Mcl-1 and Bcl-2, and upregulation of Bcl2 associated X protein (Bax) and phorbol-12-myristate-13-acetate-induced protein 1 (PMAIP1), occurs in a dose-dependent manner following this compound treatment. researchgate.net
Table 2: Apoptotic Markers and Protein Modulation by this compound
| Marker/Protein | Effect of this compound Treatment (48h, Dose-Dependent) | Role in Apoptosis | Source |
| Annexin V | Increased percentage of positive cells | Early apoptosis indicator | researchgate.net |
| Caspase-3 | Activation | Effector caspase, crucial for apoptosis execution | nih.govresearchgate.net |
| PARP | Cleavage (116 kDa to 85/24 kDa fragments) | Substrate of caspases, hallmark of apoptosis | researchgate.netnih.gov |
| Mcl-1 | Downregulation | Anti-apoptotic Bcl-2 family protein | nih.govresearchgate.net |
| Bcl-2 | Downregulation | Anti-apoptotic Bcl-2 family protein | researchgate.net |
| Bax | Upregulation | Pro-apoptotic Bcl-2 family protein | researchgate.net |
| PMAIP1 | Upregulation | Pro-apoptotic Bcl-2 family protein | researchgate.net |
While not explicitly detailed as a direct observation for this compound in the provided search results, the induction of apoptosis often involves mitochondrial outer membrane permeabilization (MOMP), particularly in the intrinsic apoptotic pathway. wikipedia.orgnih.govnih.gov MOMP is considered a "point of no return" in apoptosis, leading to the release of pro-apoptotic proteins, such as cytochrome c, from the mitochondrial intermembrane space into the cytosol. nih.govnih.govwikipedia.org This release then triggers the activation of initiator caspases, like caspase-9, which subsequently activate effector caspases, including caspase-3. nih.govnih.gov
The initiation of MOMP is tightly regulated by the Bcl-2 family of proteins, with pro-apoptotic members like BAX and BAK promoting membrane permeabilization, while anti-apoptotic members such as Bcl-2 and Bcl-xL prevent it by sequestering their pro-apoptotic counterparts. nih.govnih.govwikipedia.orgnih.gov Given that this compound downregulates Mcl-1, an anti-apoptotic Bcl-2 family protein, it is highly probable that this compound's apoptotic mechanism involves the modulation of mitochondrial integrity and subsequent MOMP. nih.govresearchgate.net
Autophagy Induction and its Interplay with Cell Death Mechanisms
This compound has been demonstrated to induce autophagy in SCC2095 cells, as evidenced by Western blot and transmission electron microscopy analyses. nih.govresearchgate.net Autophagy is a cellular process involving the degradation and recycling of cellular components, playing a complex role in cell fate, often acting as a survival mechanism in response to stress, but also capable of contributing to cell death. mdpi.commdpi.com
However, studies on the interplay between this compound-induced autophagy and apoptosis have indicated that the combination of an autophagy inhibitor did not significantly affect this compound-mediated apoptosis in SCC2095 cells. nih.gov This finding suggests that, in the context of this compound's effects on OSCC cells, autophagy may not primarily serve as a pro-survival mechanism that needs to be overcome for apoptosis to proceed, or that the apoptotic pathway initiated by this compound is largely independent of the autophagic process. nih.gov The relationship between autophagy and apoptosis can be intricate and context-dependent, with various mechanisms potentially linking or separating these two cell death pathways. mdpi.commdpi.comnih.gov
Pre-clinical Efficacy Studies in Animal Models
Evaluation of Biological Activities in Relevant In Vivo Models
Comprehensive data specifically evaluating the biological activities of isolated this compound in relevant in vivo animal models were not identified in the search results. Preclinical in vivo studies are crucial for assessing the complex physiological effects of a compound within a living organism and are often conducted in various animal species, including rodents. wuxibiology.compharmaron.commdpi.com These studies aim to understand a compound's efficacy and its effects on disease models. pharmaron.comnih.gov However, without specific published research on this compound, detailed findings or data tables on its in vivo biological activities cannot be provided.
Pharmacodynamic Endpoints and Biomarker Identification in Animal Studies
Information regarding specific pharmacodynamic (PD) endpoints and biomarker identification directly attributable to this compound in animal studies was not found in the conducted searches. Pharmacodynamics investigates how a drug affects the body, including its mechanism of action and the relationship between drug concentration and its effects. alimentiv.comallucent.com PD studies in animal models are vital for understanding drug-receptor interactions and can help identify the mechanisms of action of drugs. alimentiv.comallucent.com Biomarkers, defined as objectively measured characteristics indicating normal biological processes, pathogenic processes, or pharmacologic responses, are increasingly important in preclinical development to link animal models to human conditions and improve translatability. synapcell.comfrontiersin.orgmdpi.com Despite the general importance of these concepts in drug discovery, specific data on this compound's PD endpoints or identified biomarkers in animal models are not available from the current research.
Structure Activity Relationship Sar and Chemical Modification Strategies
Identification of Pharmacophoric Elements and Key Structural Determinants for Biological Activity
The pharmacophore of cardiac glycosides, including Divaricoside, is defined by an ensemble of steric and electronic features essential for optimal interaction with a biological target. nih.gov Three major structural components collectively determine the biological activity of this compound:
Steroid Core: The fundamental pharmacophore common to all cardiac glycosides is a four-ring steroid core, comprising rings A, B, C, and D. nih.gov This core is characterized by specific stereochemical arrangements, with the A/B and C/D rings typically in a cis-conformation and the B/C rings in a trans-conformation. This distinct conformation differentiates CGs from other steroid hormones. nih.gov
Unsaturated Lactone Ring: An unsaturated lactone ring is attached to the steroid nucleus, playing a crucial role in the compound's activity. nih.gov
Carbohydrate Moiety: A carbohydrate moiety is typically attached at the C-3 position of the A ring of the steroid core. Common sugar components found in cardiac glycosides include d-glucose, d-digitoxose, d-mannose, or d-galactose. nih.gov The nature and number of these sugar units can significantly influence the compound's solubility, absorption, and interaction with its biological targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that establishes mathematical relationships between a molecule's chemical structure and its biological activity. researchgate.netslideshare.net By transforming chemical structures into numerical descriptors (e.g., physicochemical properties like lipophilicity, electronic parameters, and steric parameters), QSAR models can predict the activity of new compounds and guide drug design. researchgate.netslideshare.net While QSAR is a widely utilized tool in the discovery and optimization of natural products and drug repurposing efforts, including studies on various compound classes for antitumor activity nih.govresearchgate.net, specific detailed QSAR models explicitly for this compound were not elaborated in the provided search results. However, the antitumor effects of this compound, particularly its modulation of Mcl-1 in human oral squamous cell carcinoma cells, have been investigated in computational and structural biology contexts. nih.govwordpress.comnih.gov
Design and Synthesis of this compound Analogs and Derivatives
Chemical modification strategies aim to optimize the properties of lead compounds like this compound, often to enhance potency, improve selectivity, or modify pharmacokinetic profiles. researchgate.net For cardiac glycosides, modifications typically involve alterations to the steroid core, the lactone ring, or the carbohydrate moiety. Research has identified several compounds structurally related to this compound that also exhibit cytotoxic activity, suggesting avenues for derivative synthesis. These include 8β-hydroxy-17βH-divaricoside, 17βH-sinoside, and iso-decoside, all of which are natural compounds found in the Apocynaceae family alongside this compound. nih.gov Other related cytotoxic steroids, such as 17βH-sarmentogenin and specific cardenolide derivatives, have also been characterized, indicating the potential for structural diversification within this class of compounds. researchgate.netuni-goettingen.de
Investigation of Modulated Biological Activities through Structural Alterations
Structural alterations to this compound and its analogs can lead to modulated biological activities, particularly in their anticancer effects. This compound has been shown to inhibit cell growth in human oral squamous cell carcinoma (OSCC) cells (SCC2095 and OECM-1) in a dose- and time-dependent manner. wordpress.com This activity is partly mediated by the modulation of Mcl-1, an anti-apoptotic protein, and the induction of apoptosis. nih.govwordpress.comnih.govnih.gov Overexpression of Mcl-1 has been observed to partially reverse this compound-induced cell death, underscoring the importance of Mcl-1 modulation in its mechanism of action. wordpress.com Furthermore, this compound induces S and G2/M phase cell cycle arrest, accompanied by the downregulation of phosphorylated CDC25C, CDC25C, and CDC2, and activates caspase-3, a key enzyme in the apoptotic pathway. wordpress.com
The cytotoxic activities of this compound and some of its related compounds against cancer cell lines are summarized in the table below, illustrating the varying potencies associated with structural differences.
Table 1: Cytotoxic Activity of this compound and Related Compounds against Cancer Cell Lines
| Compound Name | IC50 Range (µM) | Source |
| This compound | 0.2-2.07 | nih.gov |
| 17βH-sinoside | 1.49-6.09 | nih.gov |
| iso-decoside | 0.57-1.65 | nih.gov |
Note: 8β-hydroxy-17βH-divaricoside was mentioned as a related compound with promising cancer cell growth inhibition, but specific IC50 values were not provided in the same context. nih.gov
Advanced Research Methodologies and Future Academic Directions
High-Throughput and High-Content Screening for Divaricoside and its Derivatives
High-throughput screening (HTS) and high-content screening (HCS) are powerful techniques utilized in modern drug discovery to rapidly assess the biological activity of a large number of compounds dndi.org. HTS involves testing millions of molecules against specific disease targets, significantly accelerating the early stages of drug discovery dndi.orgyoutube.com. HCS, a more advanced form, allows for the collection of multiparametric data from individual cells, providing richer information on cellular responses, such as morphological changes, protein translocation, and cell cycle perturbations.
For this compound, HTS can be employed to:
Identify Novel Biological Activities: Screening large compound libraries, including this compound and its structural analogs, against a wide array of cellular models or biochemical targets can uncover previously unknown therapeutic potentials beyond its established effects dndi.org. For instance, a quantitative high-throughput screening approach has been used to identify compounds that sensitize breast cancer cells to PARPi researchgate.net.
Screen Derivatives for Improved Efficacy and Specificity: Chemical libraries of this compound derivatives can be synthesized and rapidly screened to identify compounds with enhanced potency, improved selectivity for specific targets, or reduced off-target effects. This is crucial for optimizing the therapeutic index of cardiac glycosides, which often have a narrow therapeutic window researchgate.netphysiology.org.
Phenotypic Screening: HCS allows for phenotypic screening, where the effects of this compound on complex cellular processes (e.g., cell proliferation, apoptosis, autophagy, cell cycle progression) can be observed and quantified in detail mdpi.comresearchgate.net. For example, this compound has been shown to inhibit cell growth in oral squamous cell carcinoma (OSCC) cells in a dose- and time-dependent manner, inducing S and G2/M phase arrest and apoptosis by activating caspase-3 and downregulating Mcl-1 expression mdpi.comresearchgate.netmolbiolcell.orgorigene.cn. This detailed cellular response data, often collected through flow cytometry-based screening, helps in understanding the compound's impact on cellular pathways nih.gov.
An example of detailed research findings related to this compound's cellular effects, which could be further explored and quantified using HCS, is its modulation of Mcl-1 expression.
Table 1: Cellular Effects of this compound in Oral Squamous Cell Carcinoma Cells
| Cellular Process | Effect of this compound | Reference |
| Cell Growth Inhibition | Dose- and time-dependent inhibition in SCC2095 and OECM-1 cells | mdpi.comresearchgate.net |
| Cell Cycle Arrest | Induction of S and G2/M phase arrest in SCC2095 cells | mdpi.comresearchgate.net |
| Apoptosis Induction | Activation of caspase-3 | mdpi.comresearchgate.net |
| Protein Modulation | Downregulation of Mcl-1 expression | mdpi.comresearchgate.netorigene.cn |
| Protein Modulation | Downregulation of phosphorylated CDC25C, CDC25C, and CDC2 | mdpi.commolbiolcell.org |
Computational Chemistry and In Silico Approaches
Computational chemistry and in silico approaches play an increasingly vital role in modern drug discovery by providing insights into molecular interactions, predicting properties, and guiding the design of new compounds mdpi.com. These methods can significantly reduce the time and cost associated with experimental research.
Molecular docking is a computational method that predicts the preferred orientation of a small molecule (ligand, e.g., this compound) when bound to a macromolecule (receptor, e.g., a protein) to form a stable complex youtube.com. It aims to predict the binding mode and affinity, offering insights into the potential targets and mechanisms of action. Molecular dynamics (MD) simulations, on the other hand, simulate the physical movements of atoms and molecules over time, providing a dynamic view of the system's evolution mdpi.comwikipedia.orgnih.gov. MD can reveal conformational changes, stability, and binding kinetics that static docking cannot capture mdpi.com.
For this compound, these methods can be applied to:
Identify Potential Protein Targets: Given this compound's known biological activities, molecular docking can be used to screen against databases of known protein structures (e.g., Na+/K+-ATPase, Mcl-1, CDC25C, CDC2) to identify potential binding sites and predict binding affinities mdpi.comresearchgate.netmdpi.com. This can help elucidate its primary and secondary targets.
Understand Mechanism of Action at a Molecular Level: MD simulations can provide detailed insights into how this compound interacts with its target proteins, including the specific amino acid residues involved in binding, the stability of the ligand-receptor complex, and conformational changes induced upon binding mdpi.comnih.gov. This is particularly relevant for cardiac glycosides, which bind to Na+/K+-ATPase and influence ion homeostasis and downstream signaling pathways mdpi.com.
Optimize Compound Structure: By analyzing the binding interactions, computational models can suggest structural modifications to this compound that could lead to improved binding affinity, specificity, or reduced off-target interactions.
De novo design is a computational strategy for creating novel molecular structures from scratch, based on desired pharmacological properties or interactions with a specific target biorxiv.orgbakerlab.orgarxiv.org. Unlike traditional lead optimization, which modifies existing compounds, de novo design explores a vast chemical space to generate entirely new scaffolds.
For this compound research, de novo design can be used to:
Generate New Chemical Entities: Design novel compounds that mimic the essential pharmacophoric features of this compound responsible for its biological activity but possess different core structures. This could lead to compounds with improved pharmacokinetic properties, better bioavailability, or reduced toxicity bakerlab.org.
Explore Structure-Activity Relationships (SAR): By systematically designing and evaluating compounds with specific structural variations, researchers can gain a deeper understanding of the critical structural elements of this compound that drive its activity, facilitating rational drug design biorxiv.org.
Overcome Limitations of Natural Products: While this compound is a natural product, de novo design can help overcome challenges associated with natural product sourcing, synthesis complexity, or limited structural diversity by generating synthetic analogs with desired improvements.
Systems Biology and Omics Technologies for Comprehensive Mechanistic Understanding
Systems biology and 'omics' technologies provide a holistic view of biological systems by studying large sets of biological molecules (e.g., proteins, RNA) and their interactions epdf.pub. When applied to this compound research, these approaches can uncover complex network perturbations and provide a comprehensive understanding of its effects at a global cellular level.
Proteomics is the large-scale study of proteins, including their expression, modifications, interactions, and functions mdpi.com. Proteomic profiling of cells treated with this compound can reveal changes in protein abundance, post-translational modifications, and protein-protein interactions, offering insights into the compound's direct and indirect targets and affected signaling pathways.
Key applications in this compound research include:
Identification of Protein Targets: While molecular docking can predict targets, proteomic approaches, such as affinity purification coupled with mass spectrometry, can experimentally validate direct protein binders of this compound.
Elucidation of Downstream Signaling Pathways: Quantitative proteomics (e.g., using isobaric tags like TMT or label-free quantification) can identify proteins whose expression levels are altered in response to this compound treatment origene.cnresearchgate.net. This can highlight affected cellular processes, such as apoptosis, cell cycle regulation, and metabolic pathways. For example, this compound's effect on Mcl-1 and CDC25C/CDC2 has been observed, and proteomics can quantify these changes globally mdpi.comresearchgate.netmolbiolcell.org.
Discovery of Biomarkers: Changes in protein expression profiles could serve as biomarkers for this compound's activity or for monitoring its effects in biological systems.
Transcriptomics is the study of the complete set of RNA transcripts produced by an organism under specific conditions nih.gov. Transcriptomic analysis, typically performed using RNA sequencing (RNA-seq) or microarrays, measures the expression levels of thousands of genes simultaneously, providing a snapshot of the cellular state in response to a stimulus like this compound researchgate.netorigene.cnnih.govnih.gov.
For this compound, transcriptomic analysis can:
Identify Modulated Gene Networks: Reveal sets of genes that are significantly up- or down-regulated following this compound exposure, indicating affected biological pathways and cellular functions researchgate.netnih.govnih.gov. This can complement proteomic data by showing changes at the mRNA level that may precede or correlate with protein changes.
Uncover Regulatory Mechanisms: Provide insights into the transcription factors and signaling pathways that mediate this compound's effects on gene expression nih.gov. For instance, transcriptome sequencing has been used in studies related to Saposhnikovia divaricata, the plant from which this compound is derived, to screen for key differentially expressed genes and predict molecular mechanisms nih.govnih.gov.
Predict Resistance Mechanisms: In the context of its potential therapeutic applications (e.g., anti-cancer effects), transcriptomics can help identify genes or pathways associated with resistance to this compound, guiding strategies to overcome such resistance.
Table 2: Examples of Omics Technologies and Their Applications for this compound Research
| Omics Technology | Type of Data Generated | Potential Insights for this compound Research |
| Proteomics | Protein abundance, post-translational modifications | Direct and indirect protein targets, affected signaling pathways (e.g., apoptosis, cell cycle), protein-protein interactions, potential biomarkers. |
| Transcriptomics | Gene expression levels (mRNA abundance) | Global gene expression modulation, affected biological pathways (e.g., cell cycle, immune response), identification of regulatory mechanisms, insights into resistance. |
Metabolomic Fingerprinting of Cellular Responses
Metabolomic fingerprinting is an advanced analytical approach that involves the global profiling of metabolites within a biological sample, such as a cell or tissue, at a given time nih.govazolifesciences.comnih.gov. This technique provides a "fingerprint" that reflects the actual end points of a biological response, offering insights into the physiological or pathophysiological state of a system azolifesciences.comnih.gov. By quantifying changes in metabolite concentrations over time, researchers can track a cell's response to various stimuli, including the introduction of bioactive compounds azolifesciences.commdpi.com.
While extensive specific research detailing the metabolomic fingerprinting of cellular responses to this compound is not widely reported, this methodology holds significant potential for elucidating the compound's precise mechanisms of action. Given this compound's classification as a cardiac glycoside and its observed antitumor activity in oral squamous cell carcinoma cells, metabolomic studies could reveal the intricate metabolic perturbations induced by this compound treatment researchgate.net. Such investigations could identify specific metabolic pathways affected, providing a deeper understanding of how this compound exerts its cellular effects, potentially differentiating its impact from other cardiac glycosides. The application of techniques like nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry (MS) in single-cell metabolomics could offer real-time analysis of individual cellular responses, minimizing manipulation artifacts and preserving metabolic variability mdpi.comfrontiersin.org.
Applications in Chemical Biology Probes and Tools
Chemical biology probes and tools are molecular instruments designed to perturb or visualize biological processes, enabling researchers to investigate protein function, identify molecular targets, and validate their roles in disease pathways sigmaaldrich.comwhiterose.ac.ukpromega.co.uk. These tools are crucial in drug discovery and basic research, allowing for the study of protein interactions, enzymatic activities, and signaling cascades in living systems whiterose.ac.ukpromega.co.uk. The development of such probes often involves incorporating reactive groups, linkers, and tags to enable specific interactions or readouts sigmaaldrich.com.
As a bioactive compound with demonstrated effects, such as inducing autophagy and inhibiting cell growth in cancer cell lines, this compound presents an intriguing scaffold for the development of chemical biology probes researchgate.net. Although specific applications of this compound as a chemical biology probe are not extensively documented in current literature, its known interaction with targets like the Na+/K+-ATPase positions it as a candidate for designing activity-based probes or affinity probes mdpi.com. Such probes could facilitate the identification of novel direct or indirect targets of this compound beyond the classical Na+/K+-ATPase, or help delineate the specific cellular pathways it modulates. For instance, modifying this compound with fluorescent tags or biotin (B1667282) could enable tracking its cellular localization or identifying interacting proteins through pull-down assays, thereby expanding the understanding of its complex mechanism of action sigmaaldrich.comwhiterose.ac.uk.
Development of Advanced Delivery Systems for In Vitro and Animal Studies
The development of advanced delivery systems is critical for optimizing the efficacy and specificity of bioactive compounds in both in vitro and in vivo research settings. These systems aim to enhance solubility, improve bioavailability, control release kinetics, and target specific cells or tissues, while also contributing to the reduction and replacement of traditional animal testing fda.govnc3rs.org.ukresearchgate.net. Innovative in vitro and ex vivo models, such as artificial intestinal systems and organ-on-a-chip technologies, are increasingly being utilized to predict drug performance and biodistribution, thereby minimizing the reliance on live animal models fda.govnc3rs.org.ukmdpi.com.
For a compound like this compound, which exhibits potent biological activity, the design of advanced delivery systems could significantly impact its research utility. While specific advanced delivery systems for this compound are not detailed in the provided search results, the general principles apply. For in vitro studies, formulations that ensure stable concentration and targeted delivery to specific cell types could improve the reproducibility and relevance of experimental findings. In the context of in vivo animal studies, developing delivery systems (e.g., nanoparticulate systems, liposomes) could allow for controlled exposure, reduced variability, and potentially enable the investigation of this compound's effects in specific tissues or organs researchgate.netmdpi.com. The use of advanced in vitro models could also help in understanding the compound's absorption, distribution, metabolism, and excretion (ADME) profile, potentially reducing the need for extensive animal pharmacokinetic studies nc3rs.org.ukresearchgate.net.
Comparative Studies with Clinically Relevant Cardiac Glycosides and Other Bioactive Natural Products
This compound is a cardiac glycoside, a class of naturally occurring compounds characterized by their ability to inhibit the Na+/K+-ATPase pump researchgate.netmdpi.com. This inhibition leads to a cascade of cellular events, historically exploited for their cardiotonic effects in treating conditions like congestive heart failure and arrhythmias mdpi.com. Beyond their cardiac applications, cardiac glycosides, including this compound, have also demonstrated significant antitumor activity researchgate.netmdpi.com.
Comparative studies are essential to understand the unique pharmacological profiles of individual cardiac glycosides and other bioactive natural products. Research has shown that different cardiac glycosides, such as digoxin (B3395198) and meproscillarin, can exhibit distinct pharmacodynamic patterns, including differences in their inotropic and dromotropic effects nih.gov. This compound, isolated from Strophanthus divaricatus, shares its origin with other Strophanthus species known for producing various cardiac glycosides researchgate.netresearchgate.net.
A key research finding regarding this compound is its demonstrated antitumor potency in oral squamous cell carcinoma (OSCC) cells, where it inhibited cell growth in a dose- and time-dependent manner and induced autophagy researchgate.net. This observed anticancer activity positions this compound for comparative studies against other clinically relevant cardiac glycosides, such as digoxin and ouabain, which are also recognized for their antitumor properties through mechanisms that may involve Na+/K+-ATPase signalosome activation and modulation of cell signaling cascades researchgate.netmdpi.com. Comparative research could involve:
Cellular Pathway Analysis: Detailed comparison of the specific signaling pathways and molecular targets modulated by this compound versus other cardiac glycosides in various cancer cell lines.
Autophagy Induction: Quantitative comparison of the extent and mechanisms of autophagy induced by this compound relative to other known autophagy-inducing cardiac glycosides researchgate.net.
Structure-Activity Relationships: Investigating how the unique chemical structure of this compound contributes to its specific biological effects compared to other cardiac glycosides with variations in their sugar moieties or aglycone structures.
Such comparative analyses would not only highlight the unique attributes of this compound but also contribute to a broader understanding of the therapeutic potential and mechanistic diversity within the cardiac glycoside class and other bioactive natural products.
Q & A
Q. What experimental models are recommended for initial screening of Divaricoside’s antitumor activity?
Methodological Answer:
- Use established human oral squamous cell carcinoma (OSCC) cell lines (e.g., SCC2095) for in vitro assays, with treatment durations of 24–48 hours and concentrations ranging from 50–500 nM .
- For in vivo studies, employ xenograft mouse models implanted with OSCC cells, monitoring tumor volume reduction and molecular markers (e.g., Mcl-1 expression) via immunohistochemistry .
Q. How is this compound’s impact on reactive oxygen species (ROS) quantified in cancer cells?
Methodological Answer:
- Use carboxy-DCF-DA staining followed by flow cytometry or fluorescence microscopy to measure ROS levels. Normalize data to untreated controls and validate results with ROS inhibitors (e.g., N-acetylcysteine or glutathione) .
- Ensure ≥3 biological replicates and statistical analysis (e.g., ANOVA with post-hoc tests) to confirm significance thresholds (p < 0.05) .
Advanced Research Questions
Q. How can contradictory findings about this compound’s dual role in ROS scavenging and apoptosis induction be resolved?
Methodological Answer:
- Perform dose-response studies across cancer types (e.g., OSCC vs. melanoma) to identify context-dependent mechanisms. Pair ROS assays (DCF-DA) with apoptosis markers (e.g., Annexin V/PI staining, caspase-3 cleavage) .
- Use transcriptomic profiling (RNA-seq) to map divergent signaling pathways and validate findings with pathway-specific inhibitors (e.g., Mcl-1 siRNA) .
Q. What orthogonal methods validate this compound’s molecular targets (e.g., Mcl-1) in apoptosis regulation?
Methodological Answer:
- Combine Western blotting for Mcl-1 protein levels with functional assays (e.g., siRNA knockdown to assess rescue of apoptosis).
- Perform co-immunoprecipitation to confirm interactions between Mcl-1 and pro-apoptotic proteins (e.g., BAX) .
- Validate in ≥2 cell lines with varying baseline Mcl-1 expression to ensure generalizability .
Q. What strategies improve reproducibility in this compound cytotoxicity assays across laboratories?
Methodological Answer:
Q. Which pharmacokinetic parameters are critical for optimizing this compound’s therapeutic index in preclinical models?
Methodological Answer:
- Measure plasma half-life (t1/2) and tissue bioavailability using LC-MS/MS.
- Conduct metabolite identification via liver microsome assays and use physiologically based pharmacokinetic (PBPK) modeling to refine dosing regimens in murine studies .
Methodological Notes
- Data Contradiction Analysis: For conflicting results (e.g., pro-survival vs. pro-apoptotic effects), employ multi-omics integration (proteomics/transcriptomics) and mechanistic studies (e.g., ROS inhibition) to isolate context-specific pathways .
- Experimental Design: Follow guidelines for rigorous reporting (e.g., ARRIVE for in vivo studies) and include detailed protocols in supplementary materials to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
